Benzenesulfonic acid, 4-((((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide
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Overview
Description
Benzenesulfonic acid, 4-((((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide is a complex organic compound with a unique structure that combines sulfonic acid, benzothiazole, and hydrazide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-((((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Sulfonic Acid Group: Sulfonation of benzene using concentrated sulfuric acid or oleum introduces the sulfonic acid group.
Coupling Reactions: The benzothiazole derivative is then coupled with the sulfonic acid derivative using appropriate coupling agents and conditions.
Hydrazide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-((((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives or oxidation of the benzothiazole ring.
Reduction: Formation of amine derivatives or reduction of the hydrazide group.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Benzenesulfonic acid, 4-((((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-((((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Cellular Signaling: Modulating signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-methyl-: A simpler sulfonic acid derivative with different chemical properties.
2-Aminopyrimidine Derivatives: Compounds with similar biological activities but different structural features.
Uniqueness
Benzenesulfonic acid, 4-((((2-methylphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide is unique due to its combination of sulfonic acid, benzothiazole, and hydrazide functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
116854-87-6 |
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Molecular Formula |
C21H19N5O2S3 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
1-[4-[(1,3-benzothiazol-2-ylamino)sulfamoyl]phenyl]-3-(2-methylphenyl)thiourea |
InChI |
InChI=1S/C21H19N5O2S3/c1-14-6-2-3-7-17(14)23-20(29)22-15-10-12-16(13-11-15)31(27,28)26-25-21-24-18-8-4-5-9-19(18)30-21/h2-13,26H,1H3,(H,24,25)(H2,22,23,29) |
InChI Key |
ALUYXZZOSKDWKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NNC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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